molecular formula C9H10N4O B1605308 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one CAS No. 73259-08-2

6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one

Cat. No. B1605308
CAS RN: 73259-08-2
M. Wt: 190.2 g/mol
InChI Key: BZPBXAFQGVLSFI-UHFFFAOYSA-N
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Description

6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one, also known as 6-DM-PP, is a synthetic organic compound belonging to the pyridazinone family of compounds. It has been studied for its potential utility in various scientific research applications due to its unique chemical structure, which is composed of a six-membered heterocyclic ring system with a nitrogen atom in the center. 6-DM-PP has been found to possess a variety of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. In addition, 6-DM-PP has been used in laboratory experiments as a tool for studying various biochemical and physiological processes.

Scientific Research Applications

Plant Growth Stimulation

Derivatives of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ol have been synthesized and shown to have a pronounced stimulating effect on plant growth . This application is crucial in agriculture, where enhancing crop yield and health is a constant focus.

Biological Activity Spectrum

The compound’s derivatives exhibit a wide spectrum of biological activity. They have been noted for their anti-inflammatory, antibacterial, antioxidant, and hypotensive activities, which are valuable in pharmaceutical research and development .

Agricultural Chemical Development

Based on the pyrazole and pyridazine scaffolds, various compounds have been synthesized that are used as insecticides, fungicides, and herbicides. The ongoing search for new chemical plant protection products makes this compound a candidate for developing novel agrochemicals .

Antileishmanial and Antimalarial Potential

Some hydrazine-coupled pyrazole derivatives, which include the core structure of this compound, have been synthesized with the aim of evaluating their antileishmanial and antimalarial activities. This suggests potential applications in the treatment and prevention of these diseases .

Solubility and Interaction with Biological Macromolecules

Modifications of this compound have been aimed at improving solubility and interactions with biological macromolecules. This is significant for drug design, where solubility and bioavailability are key factors for therapeutic efficacy .

Synthesis of Biologically Active Derivatives

Targeted synthesis of new potentially biologically active derivatives based on this compound has been a focus of study. These derivatives could lead to the discovery of new drugs with various pharmacological effects .

Chemical Structure Analysis

The compound’s structure allows for interesting chemical interactions due to its bicyclic system. Studies on its physicochemical characteristics can lead to insights into the design of molecules with desired properties .

Pharmacological Profile Exploration

Inspired by the pharmacological profiles of related compounds, research into derivatives of this compound could uncover new therapeutic agents. The exploration of its pharmacological profile is an ongoing area of scientific inquiry .

properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-6-5-7(2)13(12-6)8-3-4-9(14)11-10-8/h3-5H,1-2H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZPBXAFQGVLSFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NNC(=O)C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350738
Record name 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73259-08-2
Record name 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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